molecular formula C6H10N2O B2633443 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol CAS No. 924911-13-7

2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Cat. No.: B2633443
CAS No.: 924911-13-7
M. Wt: 126.159
InChI Key: JOVMMHAXQLTITC-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is used in various scientific research applications, including:

Safety and Hazards

The safety information for “2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol” indicates a GHS07 pictogram, which represents a warning . The specific hazard statements and precautionary statements were not specified in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with ethylene oxide under basic conditions . The reaction proceeds as follows:

  • Dissolve 1-methyl-1H-pyrazole in a suitable solvent such as ethanol.
  • Add a base, such as sodium hydroxide, to the solution.
  • Slowly add ethylene oxide to the reaction mixture while maintaining the temperature at around 0-5°C.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Neutralize the reaction mixture with an acid, such as hydrochloric acid.
  • Extract the product with an organic solvent, such as ethyl acetate.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often used to enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to the presence of both a hydroxyl group and a methyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-(2-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-8-6(3-5-9)2-4-7-8/h2,4,9H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVMMHAXQLTITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The 2-(1-methyl-1H-pyrazol-5-yl)ethanol used as starting material was prepared as follows:—n-Butyl lithium (1.6M in hexanes) (1226 mL, 1961.78 mmol) was added dropwise to 1-methyl-1H-pyrazole (153.4 g, 1868.37 mmol) in THF (3000 mL) cooled to −78° C. over a period of 1 hour under nitrogen. The resulting solution was stirred at −60° C. for 30 minutes, then warmed to −10° C. and stirred for a further 40 minutes. A solution of oxirane (210 mL, 4203.82 mmol) in THF (600 mL) was added slowly at −10° C. followed by further THF (1000 mL) and the resulting slurry was stirred at −10° C. for 30 minutes, then at 0° C. for 30 minutes. The mixture was then allowed to gradually warm to room temp under nitrogen and stirred for 16 hours. The reaction mixture was quenched with saturated NH4Cl solution (2000 ml), the layers separated and the aqueous phase extracted with n-butanol (3×1000 ml). The combined organics were washed with saturated brine (1500 ml), dried over MgSO4, filtered and evaporated to give an oil, which was azeotroped with toluene (1000 ml) to leave an oil with some solid. The oil was dissolved in DCM and the insoluble solid was filtered off and washed with DCM. The filtrate was purified by chromatography using a silica Novasep prep HPLC column, eluting with a gradient of 5-10% methanol in DCM. Pure fractions were evaporated to dryness to afford 2-(1-methyl-1H-pyrazol-5-yl)ethanol (195 g, 83%) as an oil.
Name
2-(1-methyl-1H-pyrazol-5-yl)ethanol
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Synthesis routes and methods II

Procedure details

n-Butyl lithium (1.6M in hexanes) (1226 mL, 1961.78 mmol) was added dropwise to 1-methyl-1H-pyrazole (153.4 g, 1868.37 mmol) in THF (3000 mL) cooled to −78° C. over a period of 1 hour under nitrogen. The resulting solution was stirred at −60° C. for 30 minutes, then warmed to −10° C. and stirred for a further 40 minutes. A solution of oxirane (210 mL, 4203.82 mmol) in THF (600 mL) was added slowly at −10° C. followed by further THF (1000 mL) and the resulting slurry was stirred at −10° C. for 30 minutes, then at 0° C. for 30 minutes. The mixture was then allowed to gradually warm to room temp under nitrogen and stirred for 16 hours. The reaction mixture was quenched with saturated NH4Cl solution (2000 ml), the layers separated and the aqueous phase extracted with n-butanol (3×1000 ml). The combined organics were washed with saturated brine (1500 ml), dried over MgSO4, filtered and evaporated to give an oil, which was azeotroped with toluene (1000 ml) to leave an oil with some solid. The oil was dissolved in DCM and the insoluble solid was filtered off and washed with DCM. The filtrate was purified by chromatography using a silica Novasep prep HPLC column, eluting with a gradient of 5-10% methanol in DCM. Pure fractions were evaporated to dryness to afford 2-(1-methyl-1H-pyrazol-5-yl)ethanol (195 g, 83%) as an oil.
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1226 mL
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reactant
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600 mL
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1000 mL
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